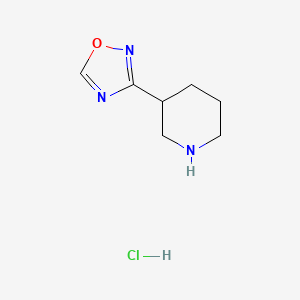

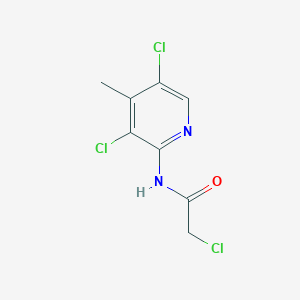

![molecular formula C14H10N6 B2552683 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-13-6](/img/structure/B2552683.png)

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic molecule that is part of the triazolopyrimidine family. This family of compounds is known for its potential biological activity and its use in the synthesis of various pharmaceuticals. The presence of both pyridinyl and pyrrolyl groups suggests that this compound could have interesting chemical properties and potential for further functionalization.

Synthesis Analysis

The synthesis of related triazolopyrimidines typically involves the reaction of carbonitriles with acid hydrazides or the reaction of aminoiminopyrimidines with acid chlorides . Another approach for synthesizing triazolopyrimidines includes starting from derivatives of hydrazino pyrimidine and then performing cyclization reactions . Additionally, oxidative cyclization has been used to synthesize halogenated triazolopyrimidines, which can then undergo ring rearrangement to form different analogues .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be characterized by X-ray crystallography, as demonstrated in the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid . The study revealed different supramolecular architectures depending on the solvent involved in the crystallization process. Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including ring rearrangements like the Dimroth rearrangement, which can be promoted by bases or acids . The presence of halogen functionalities on the pyrimidine nucleus also allows for further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions are valuable for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit interesting properties. For instance, the solvate forms of triazolopyrimidines can show different hydrogen-bonding interactions and supramolecular structures, which can influence their solubility and stability . The presence of substituents like halogens can also affect the reactivity and physical properties of these compounds, making them versatile intermediates for further chemical synthesis .

Applications De Recherche Scientifique

Matériaux énergétiques et explosifs

La structure et l'arrangement uniques du composé en font un candidat prometteur pour les explosifs résistants à la chaleur. Des recherches récentes ont exploré des dérivés comme 3,6-dinitropyrazolo [1,5-a]pyrimidine-5,7-diamine (4) et 5-amino-3,6-dinitropyrazolo [1,5-a]pyrimidin-7(4H)-one (5) . Il est à noter que le composé 4 présente un arrangement « amino-nitro-amino » similaire à celui du TATB (1,3,5-triamino-2,4,6-trinitrobenzène), un explosif bien connu. Ces composés présentent une excellente stabilité thermique, une densité élevée et des performances de détonation supérieures à celles des explosifs traditionnels.

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown significant potential in various fields such as agriculture and medicinal chemistry . Their diverse biological activities suggest that they could be further explored for potential applications in these and other fields.

Propriétés

IUPAC Name |

7-pyridin-4-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6/c1-2-10-19(9-1)14-17-13-16-8-5-12(20(13)18-14)11-3-6-15-7-4-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUCXENYFHNPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2552602.png)

![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)

![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)